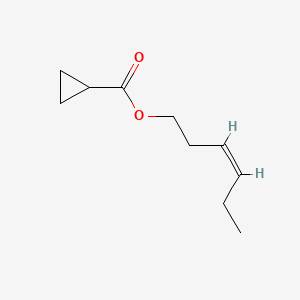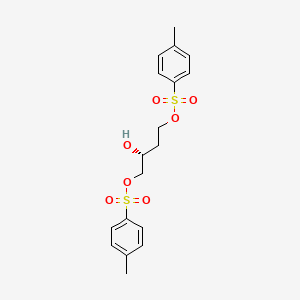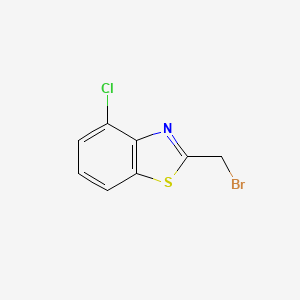![molecular formula C28H24N2O2 B576110 (E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 166827-53-8](/img/structure/B576110.png)
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine, commonly known as MPEB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including optoelectronics, materials science, and biomedical research.
Mécanisme D'action
The mechanism of action of MPEB is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways and gene expression. MPEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, MPEB may have potential as a therapeutic agent for diseases that involve aberrant gene expression, such as cancer and neurodegenerative diseases.
Biochemical and physiological effects:
MPEB has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, MPEB has been shown to inhibit cell growth and induce cell death through a variety of mechanisms, including activation of caspases and inhibition of cell cycle progression. In neurodegenerative diseases, MPEB has been investigated for its potential to protect neurons against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPEB has several advantages for use in lab experiments, including its high yield and purity, strong fluorescence properties, and potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on MPEB, including further investigation of its mechanism of action, development of new synthetic routes for MPEB and its derivatives, and exploration of its potential applications in various fields of scientific research. Additionally, MPEB could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
MPEB can be synthesized through a series of reactions, including the Knoevenagel condensation of 4-methoxybenzaldehyde with acetylacetone, followed by the Wittig reaction with 4-methoxybenzyltriphenylphosphonium chloride and 2,2'-bipyridine. The resulting product is then purified through column chromatography to obtain MPEB in high yield and purity.
Applications De Recherche Scientifique
MPEB has been studied extensively for its potential applications in various fields of scientific research. In the field of optoelectronics, MPEB has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In materials science, MPEB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedical research, MPEB has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYURKQGQHATLH-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

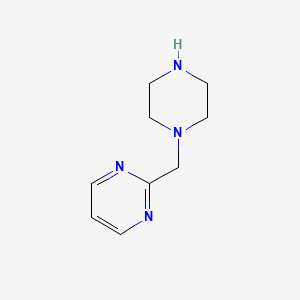
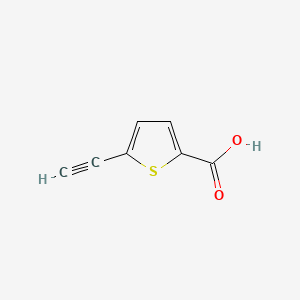

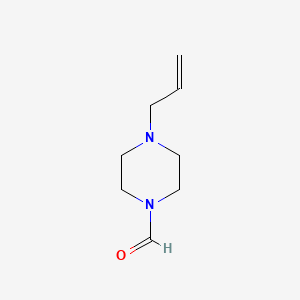
![4-[(1Z)-1-Propen-1-yl]benzaldehyde](/img/structure/B576032.png)

![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)
